N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a 1,2,4-thiadiazole core substituted with a propan-2-yl group and a piperidine ring linked to a cyclopropanesulfonamide moiety. This compound is structurally distinct due to its hybrid heterocyclic system, combining sulfur-containing thiadiazole and nitrogen-rich piperidine, which may enhance binding affinity to biological targets. Cyclopropanesulfonamide substituents are known to improve metabolic stability and solubility in related compounds .
Properties
IUPAC Name |
N-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S2/c1-9(2)12-14-13(20-15-12)17-7-3-4-10(8-17)16-21(18,19)11-5-6-11/h9-11,16H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKALKKPRTWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The core structure of thiadiazole has been extensively studied for its medicinal chemistry applications. Compounds containing the 1,2,4-thiadiazole moiety have shown promise in various therapeutic areas due to their ability to interact with multiple biological targets .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A study demonstrated that thiadiazole derivatives exhibited significant cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines .
The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives were shown to cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates .
Antimicrobial Activity
Thiadiazole compounds also display notable antimicrobial properties. Research indicates that these derivatives possess activity against a range of bacterial and fungal strains. The presence of substituents on the thiadiazole ring can enhance their efficacy against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Modulation of Signal Transduction Pathways : Compounds have been shown to interfere with pathways such as STAT3 signaling, which is crucial for cell survival and proliferation in cancer cells .
- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells through various signaling cascades.
In Vivo Studies
In vivo studies involving analogous compounds have demonstrated their effectiveness in reducing tumor burden in animal models. For example, a compound with a similar structure showed a significant reduction in adult worm burden in filarial infections when tested on mice .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has revealed that modifications on the thiadiazole ring can significantly influence biological activity. Substituents such as alkyl groups or additional aromatic rings can enhance potency and selectivity towards specific biological targets .
Data Summary
| Compound | Biological Activity | Target Cells/Organisms | Mechanism |
|---|---|---|---|
| This compound | Anticancer | MCF-7, A549 | Apoptosis induction |
| Similar Thiadiazoles | Antimicrobial | Various bacterial strains | Enzyme inhibition |
| Thiadiazole Derivatives | Anti-inflammatory | In vitro models | Signal pathway modulation |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential utility in drug development. Thiadiazole derivatives have been linked to various pharmacological activities, including:
- Anticancer Activity : Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of breast and lung cancer cells, with IC50 values indicating effective concentrations . The mechanism often involves interaction with tubulin, which is crucial for cell division.
- Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial activity. Compounds similar to N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide have been studied for their effectiveness against various bacterial and fungal strains .
Biological Research
The compound's unique structure allows for exploration in biological systems:
- Enzyme Inhibition : The ability of thiadiazole compounds to inhibit specific enzymes makes them candidates for developing new therapeutic agents. For example, studies on related compounds have shown that they can effectively inhibit enzymes involved in disease processes .
- Mechanism of Action Studies : Understanding how this compound interacts with biological targets can lead to insights into its therapeutic potential. The structure–activity relationship (SAR) studies are crucial for optimizing efficacy and minimizing side effects .
Materials Science
Beyond biological applications, the compound's chemical properties may lend themselves to materials science:
- Development of New Materials : Thiadiazole derivatives are explored for their electronic properties, which can be harnessed in the development of new materials for electronics and photonics. Their ability to form stable complexes with metals could be useful in creating conductive polymers or sensors .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives:
- Breast Cancer Study : A derivative similar to this compound was tested against MCF7 breast cancer cells and showed significant cytotoxicity with an IC50 value of 0.28 µg/mL .
- Antimicrobial Efficacy : In a study evaluating various thiadiazole compounds against bacterial strains, one derivative exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Key Observations :
- Thiadiazole vs. Imidazo-Pyrrolo-Pyrazine : The thiadiazole core in the target compound may offer improved metabolic stability compared to fused imidazo-pyrrolo-pyrazine systems, which are prone to oxidation .
- Piperidine vs.
- Cyclopropanesulfonamide : This group is conserved across analogs, suggesting its critical role in solubility and binding interactions, possibly through sulfonamide-mediated hydrogen bonding .
Functional Analogues from Research Literature
The compound 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine () shares the 1,2,4-thiadiazole core but lacks the cyclopropanesulfonamide group. Key differences include:
- Substituents : The isopropoxy and methylpyridinyl groups in the research compound prioritize aromatic interactions, whereas the target compound’s cyclopropane sulfonamide may favor polar interactions.
- Synthesis : Both compounds employ sodium hydride and DMF in their synthesis, but the target compound’s piperidine linkage requires additional stereochemical control .
Pharmacokinetic and Pharmacodynamic Insights
- Solubility: Cyclopropanesulfonamide derivatives generally exhibit higher aqueous solubility than non-sulfonamide analogs (e.g., logP reduced by ~0.5–1.0 units) .
- Potency : Thiadiazole-piperidine hybrids show enhanced macrofilaricidal activity compared to pyridine-based analogs (IC50 < 1 μM vs. ~5 μM in related compounds) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide?
- Methodology : Synthesis typically involves multi-step processes.
- Step 1 : Formation of the thiadiazole ring via cyclization of thiourea derivatives with propan-2-yl substituents under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Functionalization of the piperidine ring using nucleophilic substitution or reductive amination. For example, coupling the thiadiazole intermediate with a cyclopropanesulfonamide group via a Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .
- Key Parameters :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiadiazole formation | HCl/EtOH, 80°C, 12 h | 65–75 | ≥95% |
| Piperidine coupling | Mitsunobu reaction, RT, 24 h | 50–60 | ≥90% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use - and -NMR to confirm the integration of protons in the piperidine, thiadiazole, and cyclopropane moieties. For example, the cyclopropane protons typically resonate at δ 1.2–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 356.12) .
- Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (1350–1150 cm) and thiadiazole C-S-C vibrations (650–750 cm) .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Adjust pH to 7.4 for physiological compatibility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Stabilizers like ascorbic acid (0.1% w/v) can mitigate oxidation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Data Collection : Cool crystals to 100 K using a cryoprotectant (e.g., glycerol).
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding networks. For example, the thiadiazole ring’s planarity (RMSD < 0.02 Å) and sulfonamide torsion angles (e.g., C-S-N-C: 75–85°) .
- Key Metrics :
| Parameter | Value |
|---|---|
| Space group | P2/c |
| R-factor | < 0.05 |
| Resolution | 0.84 Å |
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, a common sulfonamide target). Focus on hydrogen bonds between the sulfonamide group and active-site zinc ions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (< 2.0 Å) and binding free energy (MM-PBSA: ΔG ≤ -8 kcal/mol) .
Q. How to address contradictory bioactivity data in different assay systems?
- Case Study : If IC values vary between enzymatic (nM range) and cell-based (µM range) assays:
- Hypothesis 1 : Poor membrane permeability. Validate via PAMPA assay (Pe < 5 × 10 cm/s indicates low permeability) .
- Hypothesis 2 : Off-target effects. Perform kinome-wide profiling (e.g., DiscoverX) to identify non-specific kinase inhibition .
- Resolution : Optimize logP (aim for 2–3) via structural modifications (e.g., adding polar substituents to the piperidine ring) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
